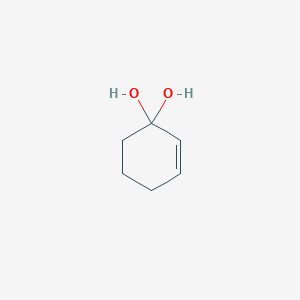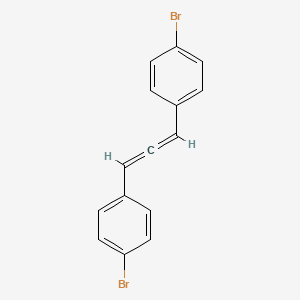
L-Serine, O-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, O-(2-phenylethyl)-: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is esterified with a 2-phenylethyl group
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Serine, O-(2-phenylethyl)- can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester linkage, converting it back to the original alcohol and acid components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: L-Serine, O-(2-phenylethyl)- is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: The compound is used in the study of protein engineering and enzyme catalysis, providing insights into the role of esterified amino acids in protein function.
Medicine:
Neuroprotective Agent: L-Serine, O-(2-phenylethyl)- has shown potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phosphatidylserine: A phospholipid derivative of serine, phosphatidylserine is crucial for maintaining cell membrane structure and function.
Uniqueness:
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-phenylethoxy)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ANWLXKXJHUMONT-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)




